Regadenoson-d3

LC-MS/MS pharmacokinetics bioanalysis

Regadenoson-d3 is the designated deuterated internal standard for validated LC‑MS/MS quantification of regadenoson in biological matrices. Its +3 Da mass shift provides baseline chromatographic separation without co‑elution, and its optimized MRM transition (394.3→262.2) delivers intra‑batch precision <9.7% in human plasma HILIC‑MS/MS methods. Supplied with lot‑specific Certificates of Analysis documenting chemical purity (≥98%) and isotopic enrichment (99% atom D), this reference standard is essential for ANDA submissions, GLP bioequivalence studies, and pharmacokinetic trials. Choose Regadenoson-d3 for regulatory‑compliant, fit‑for‑purpose bioanalysis.

Molecular Formula C₁₅H₁₅D₃N₈O₅
Molecular Weight 393.37
Cat. No. B1151023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegadenoson-d3
Synonyms2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine-d3; 
Molecular FormulaC₁₅H₁₅D₃N₈O₅
Molecular Weight393.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regadenoson-d3 for LC-MS Quantification: Deuterated A2A Adenosine Receptor Agonist Internal Standard


Regadenoson-d3 (CVT-3146-d3) is a stable isotope-labeled analog of the coronary vasodilator regadenoson, wherein three hydrogen atoms at the N-methyl position are replaced by deuterium . With a molecular formula of C₁₅H₁₅D₃N₈O₅ and molecular weight of 393.37 g/mol , this deuterated compound serves as an internal standard for quantitative LC-MS/MS analysis of regadenoson in biological matrices . Regadenoson, the unlabeled parent compound (MW 390.35), is a selective A2A adenosine receptor agonist with Ki values of 290 nM (rat) and 1120 nM (porcine) , used clinically for pharmacologic stress testing during myocardial perfusion imaging [1].

Why Unlabeled Regadenoson or Alternative Isotopologues Cannot Substitute for Regadenoson-d3 in Validated Bioanalytical Methods


Unlabeled regadenoson cannot serve as an internal standard in LC-MS/MS quantification because it co-elutes with the analyte and shares identical MRM transitions, rendering it indistinguishable from the compound being measured [1]. Alternative deuterated isotopologues such as regadenoson-d6 possess different molecular weights and distinct mass transitions, which precludes their direct substitution into a validated method optimized for regadenoson-d3 without full revalidation of retention times, ionization efficiency, and matrix effect characteristics [2]. The specific mass shift of +3 Da in regadenoson-d3 enables baseline chromatographic separation from the analyte while maintaining near-identical physicochemical properties—a balance that alternative labeling patterns (e.g., +6 Da with regadenoson-d6) may disrupt due to altered retention behavior in HILIC separations [3]. In validated pharmacokinetic studies, substitution of the designated internal standard with any non-identical compound invalidates the method under regulatory guidelines and requires complete re-validation [4].

Regadenoson-d3 Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Regadenoson-d3 vs. Unlabeled Regadenoson: MRM Transition Discrimination Enabling Specific Quantification

In a validated HILIC-MS/MS method for human plasma, regadenoson-d3 provides a distinct multiple reaction monitoring (MRM) transition of 394.3→262.2 compared to 391.3→259.2 for unlabeled regadenoson, enabling simultaneous detection without cross-interference [1]. The mass shift of +3 Da is sufficient to eliminate isotopic overlap while preserving chromatographic co-elution on a BEH HILIC column (50 × 2.1 mm, 1.7 μm) [2].

LC-MS/MS pharmacokinetics bioanalysis

Regadenoson-d3 Demonstrates No Apparent Matrix Effect in Human Plasma Validation

In a fully validated HILIC-MS/MS method, regadenoson-d3 exhibited no apparent matrix effect when analyzed in human plasma, a critical performance metric for internal standards used in clinical pharmacokinetic studies [1]. The absence of matrix effect was confirmed across the entire calibration range of 0.100-50.0 μg/L [2].

matrix effect method validation clinical pharmacokinetics

Regadenoson-d3 Isotopic Purity: 99% Atom D Enables Accurate Quantification

Regadenoson-d3 is supplied with an isotopic enrichment of 99% atom D, ensuring minimal isotopic carryover from unlabeled species that could otherwise introduce systematic bias in quantitative measurements . This high isotopic purity is essential for achieving the linear calibration range of 0.100-50.0 μg/L with intra-batch precision <9.7% and inter-batch precision <13.0% [1].

isotopic purity internal standard quantitative analysis

Regadenoson-d3 vs. Adenosine: Superior A2A Receptor Selectivity and Longer Pharmacologic Half-Life

While regadenoson-d3 is an analytical tool, the parent compound regadenoson demonstrates significantly improved pharmacological properties over the traditional non-selective agonist adenosine. Regadenoson exhibits Ki ≈ 1.3 µM for A2A receptors with at least 10-fold lower affinity for A1 receptors (Ki > 16.5 µM) and negligible A2B/A3 binding [1], whereas adenosine is a non-selective agonist at all four adenosine receptor subtypes. Additionally, regadenoson has a longer pharmacologic half-life compared to adenosine [2].

receptor selectivity coronary vasodilation myocardial perfusion imaging

Regadenoson-d3 Chemical Purity ≥98% vs. Research-Grade Unlabeled Regadenoson

Commercially available regadenoson-d3 is consistently supplied with chemical purity ≥98% as verified by HPLC and NMR characterization , meeting the stringent requirements for use as a reference standard in analytical method development, method validation (AMV), and quality control applications for ANDA submissions [1]. This purity specification is documented via lot-specific Certificates of Analysis .

chemical purity reference standard quality control

Regadenoson-d3: Validated Research and Industrial Application Scenarios


Clinical Pharmacokinetic Studies of Regadenoson in Human Subjects

Regadenoson-d3 is the designated internal standard for validated LC-MS/MS methods quantifying regadenoson in human plasma. In a published HILIC-MS/MS method, it enabled a linear calibration range of 0.100-50.0 μg/L with intra-batch precision <9.7% and inter-batch precision <13.0%, and accuracy of 2.0-6.9% [1]. The method was successfully applied to study pharmacokinetic characteristics of regadenoson in healthy Chinese subjects, demonstrating the compound's fitness for purpose in clinical trial bioanalysis [2].

Abbreviated New Drug Application (ANDA) Bioequivalence Studies

Regadenoson-d3 serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial production of regadenoson [1]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines, including Certificates of Analysis with lot-specific purity and isotopic enrichment documentation [2]. Its established MRM transition of 394.3→262.2 and validated performance in human plasma matrices make it directly applicable to bioequivalence study protocols requiring rigorous quantification of regadenoson.

Preclinical Pharmacokinetic and Metabolism Studies

For preclinical research involving regadenoson in animal models, regadenoson-d3 enables accurate quantification without the confounding effects of endogenous interferences. The parent compound regadenoson demonstrates Ki values of 290 nM and 1120 nM for rat and porcine A2A adenosine receptors respectively [1], and increases blood-brain barrier (BBB) permeability in rodents [2]. Regadenoson-d3 as an internal standard allows researchers to adapt the validated human plasma HILIC-MS/MS method for preclinical matrices, supporting translational research from animal models to clinical applications.

Quality Control and Release Testing of Regadenoson Drug Product

Regadenoson-d3 is employed as a reference standard in HPLC methods for related substances analysis of regadenoson active pharmaceutical ingredient (API) and finished drug product. A validated reversed-phase HPLC method with UV detection using 1-alkyl sodium sulfonate solution-methanol gradient elution [1] can be calibrated with regadenoson-d3 as an internal standard for impurity profiling. The compound's high chemical purity (≥98%) and isotopic enrichment (99% atom D) [2], documented via lot-specific Certificates of Analysis , support its use in pharmaceutical QC laboratories for batch release testing and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regadenoson-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.